tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate
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Overview
Description
tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group attached to a phenyl ring, which is further substituted with a bromine atom and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 3-methoxymethylbenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Esterification: The brominated intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Major Products Formed
Substitution: Substituted phenyl acetates.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: A simpler ester with similar reactivity but lacking the phenyl ring and additional substituents.
tert-Butyl 2-bromoacetate: Another ester with a bromine atom but without the methoxymethyl and phenyl groups.
Uniqueness
tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and methoxymethyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C21H25BrO4 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
tert-butyl 2-[2-[[3-bromo-5-(methoxymethyl)phenyl]methoxy]phenyl]acetate |
InChI |
InChI=1S/C21H25BrO4/c1-21(2,3)26-20(23)12-17-7-5-6-8-19(17)25-14-16-9-15(13-24-4)10-18(22)11-16/h5-11H,12-14H2,1-4H3 |
InChI Key |
HFNIBXIYYKTBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)COC)Br |
Origin of Product |
United States |
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